
2,4-Diphenyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. These compounds are characterized by their indene core structure, which consists of a fused benzene and cyclopentene ring. The presence of phenyl groups at positions 2 and 4, along with a dione functionality, makes this compound unique and potentially useful in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Aldol Condensation: The initial step may involve an aldol condensation reaction between benzaldehyde and acetophenone to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the indene core structure.
Oxidation: The final step involves the oxidation of the indene derivative to introduce the dione functionality at positions 1 and 3.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce diols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-1H-indene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A chalcone derivative with similar structural features.
2,3-Diphenyl-1H-indene-1-one: An indene derivative with a single ketone functionality.
2,4-Diphenyl-1H-pyrrole-1,3(2H)-dione: A pyrrole derivative with similar substitution patterns.
Uniqueness
2,4-Diphenyl-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and dione functionality, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
98235-23-5 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2,4-diphenylindene-1,3-dione |
InChI |
InChI=1S/C21H14O2/c22-20-17-13-7-12-16(14-8-3-1-4-9-14)19(17)21(23)18(20)15-10-5-2-6-11-15/h1-13,18H |
Clé InChI |
KPMQXRMKRNRZFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


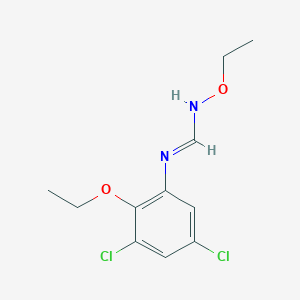
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
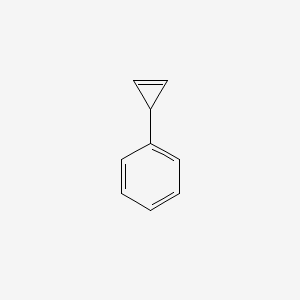
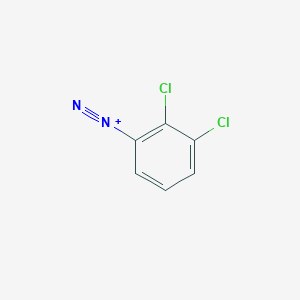
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
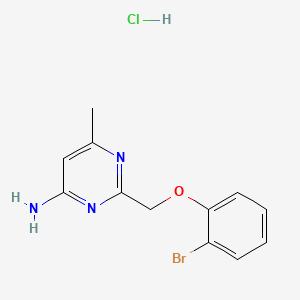
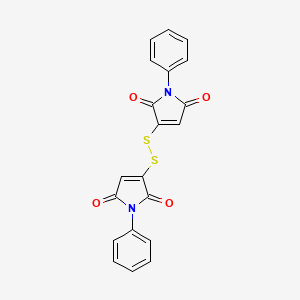
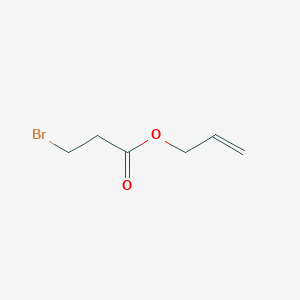
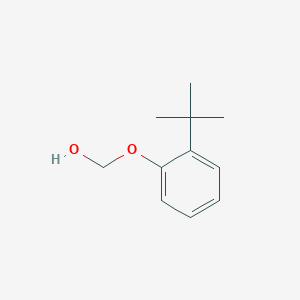
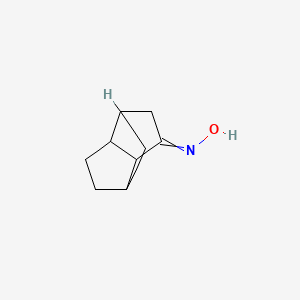
![9-[(3-Methyl-2-oxobut-3-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14341893.png)

